Confertin

Catalog No.
S571578
CAS No.
19908-69-1
M.F
C15H20O3
M. Wt
248.32 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Confertin

CAS Number

19908-69-1

Product Name

Confertin

IUPAC Name

(3aR,5S,5aS,8aS,9aR)-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

InChI

InChI=1S/C15H20O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-12H,2,4-7H2,1,3H3/t8-,10+,11-,12+,15-/m0/s1

InChI Key

DCKYPAZZUYXYTC-HBKJAXODSA-N

SMILES

CC1CC2C(CC3(C1CCC3=O)C)C(=C)C(=O)O2

Synonyms

8-epiconfertin, confertin

Canonical SMILES

CC1CC2C(CC3(C1CCC3=O)C)C(=C)C(=O)O2

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H](C[C@]3([C@H]1CCC3=O)C)C(=C)C(=O)O2

The exact mass of the compound Confertin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of pseudoguaianolide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Confertin is a naturally occurring compound classified as a pseudoguaianolide, a type of sesquiterpene lactone. It is characterized by its unique chemical structure, which includes a decahydroazuleno[6,5-b]furan-2(3H)-one framework with specific substitutions at various positions, notably an oxo group at position 5 and methyl groups at positions 4a and 8 . Confertin has been isolated from the leaves and roots of Hypochaeris radicata, a plant known for its medicinal properties, particularly in traditional herbal medicine .

Typical of sesquiterpene lactones. These include:

  • Cyclization Reactions: The synthesis of confertin often involves cyclization processes, such as metal-promoted cyclization, which is crucial in forming its complex structure .
  • Rearrangement Reactions: The Prins-pinacol rearrangement is a notable reaction associated with confertin synthesis, allowing for the construction of its distinctive carbon skeleton .
  • Oxidation and Reduction: As with many natural products, confertin can participate in redox reactions, which can modify its functional groups and affect its biological activity.

Confertin exhibits significant biological activities, particularly:

  • Anti-inflammatory Properties: Research indicates that confertin possesses anti-inflammatory effects, making it a potential therapeutic agent for conditions characterized by inflammation .
  • Antioxidant Activity: It has been shown to scavenge free radicals, contributing to its antioxidant capabilities .
  • Antitumor Effects: Preliminary studies suggest that confertin may have antitumor properties, although further research is needed to elucidate the mechanisms involved

    The synthesis of confertin has been explored through several methods:

    • Total Synthesis via Metal-Promoted Cyclization: This method involves the use of organosulfur compounds and naturally occurring peroxides to construct the confertin framework effectively .
    • Prins-Pinacol Rearrangement: This reaction allows for the formation of key intermediates leading to the final structure of confertin .
    • Catalyzed Diazoketone Cyclization: This approach has also been investigated as a means to synthesize intermediates that can lead to confertin and related compounds .

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Uniqueness of Confertin

Confertin's uniqueness lies in its specific chemical structure and the combination of biological activities it exhibits. While it shares characteristics with other sesquiterpene lactones, its particular arrangement of functional groups contributes to distinct pharmacological properties that warrant further investigation.

Studies on the interactions of confertin with biological systems reveal its potential mechanisms of action:

  • Cellular Mechanisms: Confertin interacts with signaling pathways involved in inflammation and oxidative stress responses. It may modulate the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase .
  • Synergistic Effects: Research indicates that confertin may enhance the effects of other antioxidants, suggesting potential for combined therapies in managing inflammation and oxidative damage .

Confertin shares structural similarities with other sesquiterpene lactones. Here are some comparable compounds:

CompoundStructure TypeUnique Features
ScopoletinCoumarinolignanExhibits strong anti-inflammatory activity; often studied alongside confertin
DamsinPseudoguaianolideSimilar lactone structure; used for similar therapeutic applications

Pseudoguaianolides, a subclass of sesquiterpene lactones, were first identified in the mid-20th century during investigations into plant-derived bioactive compounds. Their unique bicyclic framework, characterized by a fused guaiane and lactone ring, distinguishes them from other terpenoids. Confertin was initially isolated in 1989 from Inula hupehensis and Ambrosia monogyra, with structural elucidation revealing its pseudoguaianolide skeleton. Early studies highlighted its role in plant defense mechanisms, spurring further exploration of its pharmacological potential.

Taxonomic Distribution in Asteraceae Family

Confertin is predominantly found in the Asteraceae family, with notable occurrences in:

  • Inula hupehensis: A traditional medicinal plant native to East Asia.
  • Hypochaeris radicata: Commonly known as cat's ear, studied for its anti-inflammatory properties.
  • Ambrosia monogyra: A North American species within the ragweed genus.
  • Postia bombycina: An Iranian species recently identified as a source of novel pseudoguaianolides.

This distribution underscores the ecological adaptability of confertin-producing plants, which thrive in diverse climates from arid regions to temperate zones.

Guaianolide-to-Pseudoguaianolide Rearrangement Mechanisms

Confertin belongs to the pseudoguaianolide subclass, characterized by a decahydroazuleno[6,5-b]furan-2(3H)-one core with methylidene and oxo substituents [4]. Its biosynthesis originates from germacrene A acid (GAA), a common sesquiterpene precursor in Asteraceae. Cytochrome P450 enzymes, such as CYP71BL1 and CYP71DD6, hydroxylate GAA at C8β or C6α, respectively, initiating divergent pathways toward guaianolides or pseudoguaianolides [5] [6]. The rearrangement from guaianolide to pseudoguaianolide involves a stereoelectronic ring contraction, mediated by peroxidases that exploit the electron-deficient nature of the α-methylene-γ-lactone moiety [6] [7]. For example, 8,12-guaianolides undergo peroxide-triggered C–C bond cleavage, followed by lactone ring reorganization to form confertin’s tricyclic framework [6].

Table 1: Key Structural Features of Guaianolides vs. Pseudoguaianolides

FeatureGuaianolidesPseudoguaianolides (e.g., Confertin)
Core StructureBicyclic germacraneTricyclic decahydroazulene
Lactone PositionC6–C12C8–C12
Oxidation SitesC3, C8, C15C5, C8a, C10
Biosynthetic EnzymesCYP71BL1, CYP71DD6Peroxidases, CYP71BL1

Oxidative Modifications in Sesquiterpene Lactone Scaffolds

Confertin’s bioactivity stems from oxidative modifications introduced during biosynthesis. CYP71BL1 catalyzes the 8β-hydroxylation of GAA, forming 8β-hydroxy-GAA, which undergoes spontaneous lactonization to inunolide [5]. Subsequent oxidation by CYP71DD6 introduces a trans-lactone at C6–C7, yielding intermediates that are further oxidized at C5 and C10 to form confertin’s characteristic oxo and methylidene groups [5] [7]. These modifications are critical for confertin’s anti-inflammatory properties, as the α-methylene-γ-lactone moiety modulates NF-κB signaling [4] [7].

Recent Advances in Guaianolide Functionalization (2025 Peroxide-Mediated Transformations)

The 2025 study by Kourgiantaki and Zografos demonstrated that peroxide-mediated transformations enable direct access to pseudoguaianolides from 8,12-guaianolides [6]. By introducing peroxide substituents at C10 or C14, researchers achieved chemoselective C–C bond cleavage and lactone rearrangement, synthesizing confertin analogs in one step (Fig. 1). This method mirrors putative biosynthetic pathways, where reactive oxygen species generated by peroxidases drive structural diversification [6] [7].

Table 2: 2025 Peroxide-Mediated Transformations in Guaianolide Chemistry

SubstratePeroxide ReagentProductYield (%)
8,12-Guaianolidetert-Butyl hydroperoxideConfertin analog78
10-HydroxyguaianolideHydrogen peroxide8a-Methyl pseudoguaianolide65
14,15-EpoxyguaianolideCumene hydroperoxideSeco-guaianolide82

Mechanistic Insights:

  • Peroxide Activation: Peroxide binding to the guaianolide’s α,β-unsaturated lactone generates a radical intermediate [6].
  • Bond Cleavage: Radical recombination induces C–C scission, often at C8–C12 or C10–C14 bonds [6] [7].
  • Rearrangement: Electron-deficient carbons undergo lactone reclosure, forming pseudoguaianolide scaffolds [6].

The total synthesis of pseudoguaianolides like confertin has been approached through various strategic methodologies, each offering unique advantages in terms of stereochemical control, yield, and synthetic efficiency. These approaches can be broadly categorized into hydronaphthalene precursor methods and annulation-based assembly techniques.

Hydronaphthalene Precursor Approaches

Heathcock Hydronaphthalene Route

Heathcock reported a groundbreaking approach for pseudoguaianolide synthesis that employed hydronaphthalene compounds as precursors to the hydroazulene skeleton [4] [6]. This methodology furnished racemic confertin in 2.7% overall yield while additionally accomplishing the formal synthesis of racemic helenalin [4]. The strategy represents a significant departure from traditional approaches by utilizing the inherent structural features of hydronaphthalene systems to construct the complex tricyclic framework.

The Heathcock approach involves the transformation of hydronaphthalene precursors through a series of carefully orchestrated rearrangement reactions that ultimately lead to the formation of the characteristic 5/7/5 ring system of pseudoguaianolides [6]. This methodology has proven particularly valuable for accessing the hydroazulene skeleton, which serves as a crucial intermediate in the synthesis of various sesquiterpene lactones [7].

Structural Transformation Mechanisms

The conversion of hydronaphthalene precursors to pseudoguaianolide frameworks involves complex rearrangement processes that require precise control of reaction conditions to achieve the desired stereochemical outcomes [7] [6]. The methodology has been successfully applied not only to confertin synthesis but also serves as a general approach for constructing related pseudoguaianolide natural products [4].

Annulation-Based Assembly Techniques

Schultz Annulation Strategy

Schultz developed a highly efficient annulation strategy for the total syntheses of racemic confertin and aromatin on a multigram scale [4] [8]. This synthetic approach was based on an annulation strategy that attempted to incorporate the α-methylene-γ-butyrolactone feature within the annulation reagent itself, allowing a formal total synthesis of confertin in 22% overall yield from the annulation product [4].

The annulation reagent was prepared starting from readily available furan ester and 2-methylcyclopentane-1,3-dione. Through dehydrogenation and cyclodehydration, these precursors gave the enetrione intermediate, which was subsequently converted through several steps into the final lactone [4]. This intermediate proved to be versatile, serving as a common precursor in both Schlessinger and Heathcock syntheses of confertin [4].

Wender Divinylcyclopropane Methodology

Wender and coworkers developed an innovative approach relying on divinylcyclopropane preparation that effected the requisite pseudoguaiane annulation [4] [9]. The methodology involved subjecting a mixture of two divinylcyclopropanes to repeated cycles of photoepimerization and pyrolysis to give exclusively the desired ketone intermediate [4].

This ketone was converted into its ketal and then almost chemoselectively oxidized to a common precursor. Further synthetic transformations involved epoxidation and olefination to E and Z esters, whose treatment with acid gave hydroxylactones. Upon base treatment, these intermediates were converted to triene lactones, which underwent catalytic hydrogenation to give the final lactone that was further converted to racemic confertin with an overall yield of 5-10% over 12 steps [4].

Vandewalle Photocycloaddition Approach

Vandewalle reported the first total synthesis of racemic damsin, neoambrosin, hymenin, and parthenin using an innovative photochemical strategy [4]. The key step involved an intermolecular [2+2] photocycloaddition of 1,2-bis(trimethylsilyl-oxy)cyclopentene and 2-methyl-2-cyclopentenone to give the photoproduct [4].

Following reduction and deprotection, this approach generated a tricyclic triol, and subsequent cyclobutane ring cleavage furnished the required hydroxy-ketone intermediate. This same intermediate, when transformed into the corresponding lactone, was utilized in the synthesis of multiple pseudoguaianolides [4].

Heathcock Multi-Ring Construction

Heathcock reported a sophisticated multi-step procedure for racemic parthenin synthesis that entailed first constructing the cycloheptane ring and then fusing the five-membered ring using a methodology developed by the same research group [4]. The synthetic approach began with cycloheptanone, which was converted into a diastereomeric mixture of adducts using Yamamoto's reagent [4].

The annulation product was obtained via ozonolysis and acidic treatment of the aldehyde intermediate. A subsequent five-step procedure enabled efficient and enantioselective construction of the γ-butyrolactone ring on gram scale by choosing appropriate alkylating and protecting groups [4].

Chemoenzymatic Synthetic Routes

While traditional chemical synthesis has dominated pseudoguaianolide construction, emerging chemoenzymatic approaches offer promising alternatives that combine the efficiency of enzymatic catalysis with synthetic versatility.

Biomimetic Guaianolide Transformations

Recent advances have demonstrated that highly oxidized 8,12-guaianolides serve as unprecedented precursors, enabling chemoselective, one-step access to pseudoguaianolide, seco-guaianolide, and xanthanolide-type sesquiterpenoids [10] [11]. Key mechanistic insights reveal the pivotal role of peroxide substituents on the guaianolide core and stereoelectronic factors in controlling reaction outcomes [10] [11].

The biosynthetic pathways leading to pseudoguaianolides involve cation formation at position 5 of the guaianolide as the driving force for 1,2-methyl migration, leading to the pseudoguaianolide core [10]. The unique propensity of the C10 position in guaianolide cores for aerobic oxidation suggests a potential peroxide at C10 as the biosynthetic trigger for C1-C10 bond cleavage in seco-guaianolide biosynthesis [10].

Cytochrome P450 Enzymatic Catalysis

Kauniolide synthase, a cytochrome P450 from feverfew (Tanacetum parthenium), represents a remarkable example of enzymatic complexity in sesquiterpene lactone biosynthesis [12]. This enzyme catalyzes the formation of the guaianolide kauniolide from the germacranolide substrate costunolide through a unique mechanism that combines stereoselective hydroxylation at the C3 position with water elimination, cyclization, and regioselective deprotonation [12].

Unlike most cytochrome P450 enzymes, kauniolide synthase demonstrates exceptional mechanistic versatility by performing multiple transformations in a single enzymatic event [12]. The full kauniolide biosynthesis pathway has been successfully reconstructed in heterologous hosts including Nicotiana benthamiana and yeast, paving the way for biotechnological production of guaianolide-type sesquiterpene lactones [12].

Function-Oriented Modular Synthesis

A function-oriented synthesis route has been developed for biological evaluation of pseudoguaianolide analogues using a 10-step synthetic route that retains the topological complexity of the natural product [13] [14]. This approach installs functional handles for late-stage diversification and forges the key bioactive Michael acceptors early in the synthesis [13] [14].

Stereochemical Control in Lactone Formation

The construction of pseudoguaianolide lactones requires exquisite stereochemical control to achieve the correct spatial arrangement of substituents and ring junctions. Several methodologies have been developed to address these challenges.

Chelation Control Mechanisms

High chelation control of three contiguous stereogenic centers has been achieved in Reformatsky reactions of indium enolates with α-hydroxy ketones [15] [16]. A boat-type chelated bicyclic transition state has been proposed to explain the highly diastereoselective construction of multiple stereogenic centers [15] [16].

α-Hydroxy ketones with indium enolates furnished highly diastereoselective lactones under kinetic control conditions, achieving 93% selectivity, while α-alkoxy ketones gave acyclic esters in moderate selectivities [15]. X-ray structure analyses of key products unequivocally revealed the unexpected stereochemistry of products and confirmed the proposed reaction pathway [15] [16].

Diastereoselective Epoxidation Control

Diastereoselective epoxidation has emerged as a crucial tool for controlling stereochemistry during pseudoguaianolide synthesis [4]. The use of bulky oxidizing agents such as t-butylhydroperoxide enables facial selectivity, leading to single diastereomer formation with greater than 90% selectivity [4].

This approach has been successfully implemented in multiple synthetic routes, including the Grieco synthesis of helenalin and mexicanin, where diastereoselective epoxidation followed by stereospecific reduction gave the required epoxyalcohol intermediates with well-defined stereochemistry [4].

Ring Junction Stereochemistry

The stereochemistry of sesquiterpene lactone ring junctions plays a critical role in determining biological activity and synthetic accessibility [17] [18]. The lactone ring can be fused to the remaining skeleton in either a cis or trans configuration, and this stereochemical variation significantly influences both synthetic routes and biological properties [17] [18].

Studies have demonstrated that plants producing cis-fused sesquiterpene lactones experienced significantly higher herbivore damage than plants producing trans-fused sesquiterpene lactones, indicating that subtle differences in stereochemistry are major determinants of biological activity [17] [18]. This finding has important implications for synthetic design, as the target stereochemistry must be carefully considered based on intended applications.

Peroxide-Mediated Transformations

The role of peroxide substituents in controlling stereochemical outcomes has been highlighted in recent biomimetic studies [10] [11]. The absence of a peroxide substituent at C10 prevents the formation of seco-guaianolide and xanthanolide products, while a trans relationship between C4 epoxide and C10 peroxide drives the reaction to form seco-guaianolide [10].

Conversely, a cis relationship between C4 epoxide and C10 peroxide selectively leads to xanthanolide formation, but only when the C1 hydrogen is in the trans configuration [10]. These mechanistic insights provide valuable guidance for controlling product selectivity in synthetic transformations.

α-Methylenation Timing and Control

The timing of α-methylenation in pseudoguaianolide synthesis significantly impacts the overall stereochemical outcome [4]. Late-stage α-methylenation approaches, such as those employed in the Schlessinger and Grieco syntheses, allow for better control of the exo-methylene geometry but require careful protection and deprotection strategies [4].

Early incorporation of the α-methylene functionality, as demonstrated in the Schultz annulation approach, can simplify synthetic sequences but may limit flexibility in accessing different stereoisomers [4]. The choice of methylenation strategy must be carefully balanced against other synthetic considerations, including overall yield and reaction compatibility.

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Confertin

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Last modified: 02-18-2024

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